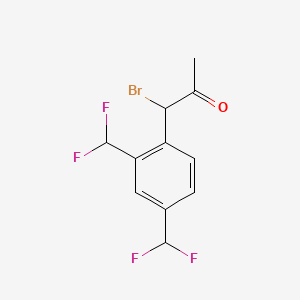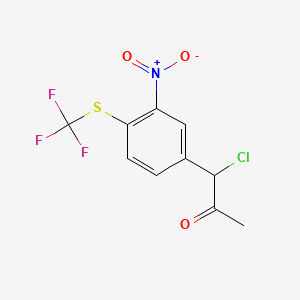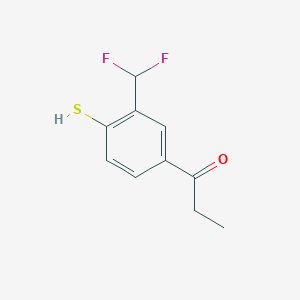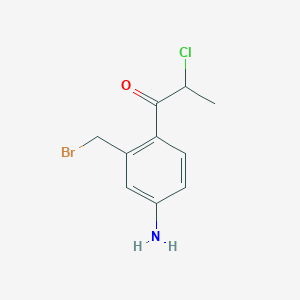![molecular formula C49H56O2 B14050706 12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B14050706.png)
12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene is a complex organic compound with a unique structure that combines cyclopentadienyl, methoxyphenyl, and dibenzofluorene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene typically involves multiple steps, including the formation of the cyclopentadienyl and methoxyphenyl intermediates, followed by their coupling with the dibenzofluorene core. Common synthetic routes may involve Diels-Alder reactions, Friedel-Crafts alkylation, and other organic transformations under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene has several scientific research applications:
Organic Electronics: This compound can be used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Its unique structure makes it a potential ligand for transition metal catalysts, enhancing their activity and selectivity.
Materials Science: It can be incorporated into polymers and other materials to improve their mechanical and thermal properties
Mecanismo De Acción
The mechanism of action of 12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with metal centers in catalytic systems, enhancing their reactivity.
Pathways Involved: The compound can participate in electron transfer processes, stabilize reactive intermediates, and facilitate bond formation and cleavage in catalytic cycles
Comparación Con Compuestos Similares
Similar Compounds
Cyclopenta-2,4-dien-1-yltrimethylsilane: Similar in structure but with different substituents, affecting its reactivity and applications.
Pyridylphenylene Cyclopentadienone: Used in dendrimer synthesis, showcasing different functional properties.
Cyclopenta-2,4-dien-1-yl-4-nitrobenzene: Exhibits acidic behavior, contrasting with the more neutral nature of the target compound.
Uniqueness
12-(Cyclopenta-2,4-dien-1-ylbis(4-methoxyphenyl)methyl)-1,1,4,4,7,7,10,10-octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene stands out due to its combination of cyclopentadienyl, methoxyphenyl, and dibenzofluorene moieties, which confer unique electronic and steric properties, making it suitable for specialized applications in organic electronics, catalysis, and materials science .
Propiedades
Fórmula molecular |
C49H56O2 |
|---|---|
Peso molecular |
677.0 g/mol |
Nombre IUPAC |
12-[cyclopenta-2,4-dien-1-yl-bis(4-methoxyphenyl)methyl]-5,5,8,8,16,16,19,19-octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),10,13,15(20)-hexaene |
InChI |
InChI=1S/C49H56O2/c1-45(2)23-25-47(5,6)42-29-38-36(27-40(42)45)37-28-41-43(48(7,8)26-24-46(41,3)4)30-39(37)44(38)49(31-13-11-12-14-31,32-15-19-34(50-9)20-16-32)33-17-21-35(51-10)22-18-33/h11-22,27-31,44H,23-26H2,1-10H3 |
Clave InChI |
CNJDPXPEIPUGFG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C2=C1C=C3C(C4=CC5=C(C=C4C3=C2)C(CCC5(C)C)(C)C)C(C6C=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




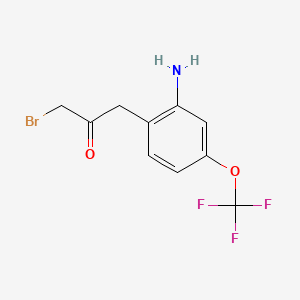
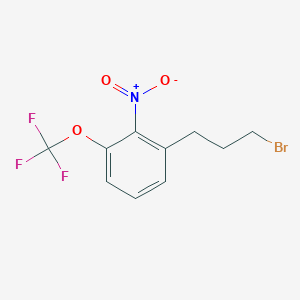
![2-(2-((4-Carbamimidoylphenylamino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B14050658.png)
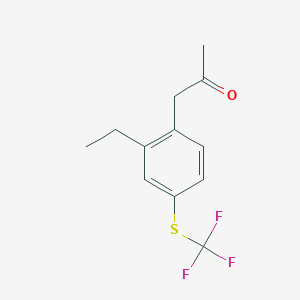
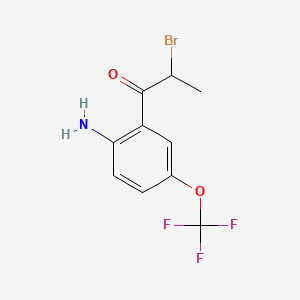
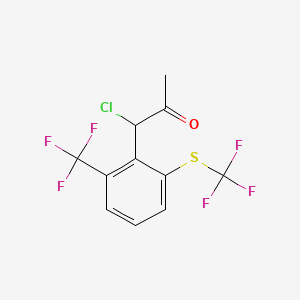
![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14050676.png)

